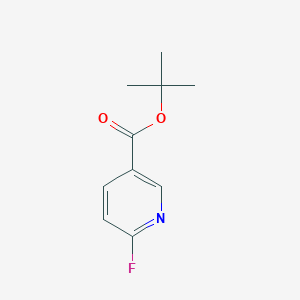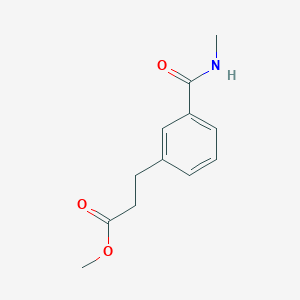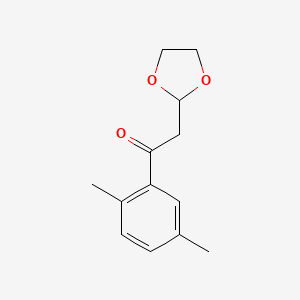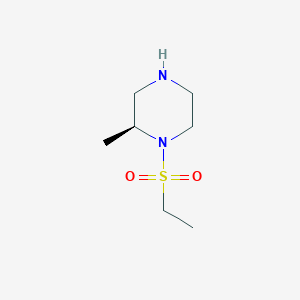
(2S)-1-(ethanesulfonyl)-2-methylpiperazine
Vue d'ensemble
Description
“(2S)-1-(ethanesulfonyl)-2-methylpiperazine”, also known as sulpiride, is a popular antipsychotic drug used in various fields of research and industry1. It has a molecular formula of C7H16N2O2S and a molecular weight of 192.28 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(2S)-1-(ethanesulfonyl)-2-methylpiperazine”.Molecular Structure Analysis
The molecular structure of “(2S)-1-(ethanesulfonyl)-2-methylpiperazine” is defined by its molecular formula, C7H16N2O2S1. However, detailed structural analysis such as bond lengths, angles, and conformation is not available in the retrieved information.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “(2S)-1-(ethanesulfonyl)-2-methylpiperazine”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-1-(ethanesulfonyl)-2-methylpiperazine” are not specified in the retrieved information.Applications De Recherche Scientifique
Poly(amido-amine) Synthesis : This compound has been involved in the synthesis of poly(amido-amine)s (PAAs). One study described the preparation of PAAs using 2-methylpiperazine and other compounds, noting their basicity, cytotoxicity, and pH-dependent hemolysis properties (Ferruti et al., 2000).
Crystal Structures of Diastereomeric Salts : Research has been conducted on the crystal structures of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid, providing insights into the formation of hydrogen tartrate chains and intermolecular hydrogen bonds (Katagiri et al., 2010).
Buffer Application in Microalgal Cultures : The use of Hepes buffer, which contains a derivative of piperazine, has been tested as an alternative for buffering algal cultures. This study found superior ultrastructural preservation in electron microscopic fixations of certain algae species when buffered by Hepes (McFadden & Melkonian, 1986).
Chemical and Biological Properties of Protein Kinase Inhibitor : Another study focused on the chemical and biological properties of the protein kinase inhibitor 1-(5'-isoquinolinesulfonyl)-2-methylpiperazine (H7), highlighting its varying properties depending on the commercial source (Quick et al., 1992).
Improving Learning and Memory Dysfunction in Mice : Research has been done on acetic ether derivatives of methylpiperazine and their effect on learning and memory dysfunction in mice, demonstrating significant improvements (Zhang Hong-ying, 2012).
Palladium-Catalyzed Amination : The compound has been used in palladium-catalyzed amination of aryl halides, showing its utility in the preparation of anilines and anilines with sensitive functional groups (Anjanappa et al., 2008).
Safety And Hazards
The safety and hazards associated with “(2S)-1-(ethanesulfonyl)-2-methylpiperazine” are not specified in the retrieved information.
Orientations Futures
Unfortunately, I couldn’t find specific information on the future directions of research or applications for “(2S)-1-(ethanesulfonyl)-2-methylpiperazine”.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it is recommended to refer to scientific literature or consult with a subject matter expert.
Propriétés
IUPAC Name |
(2S)-1-ethylsulfonyl-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSBMDOCEQZSDP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNCC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCNC[C@@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(ethanesulfonyl)-2-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



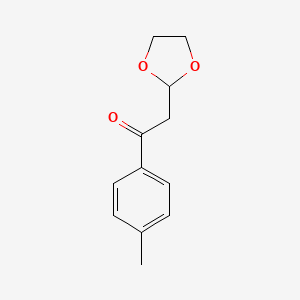
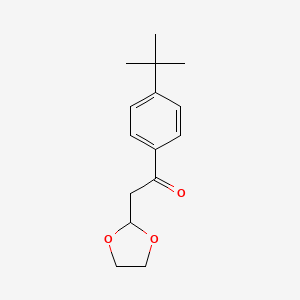
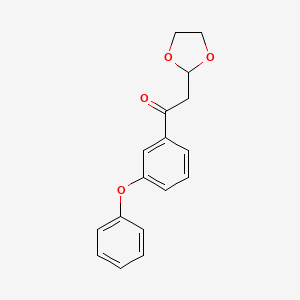
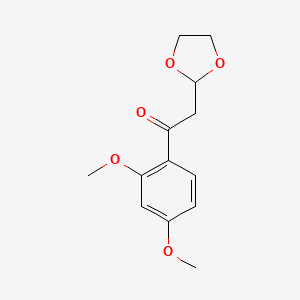
![[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1400362.png)
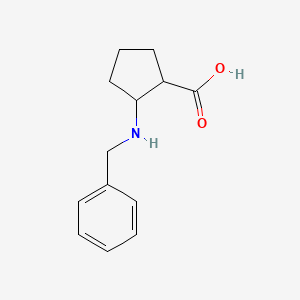

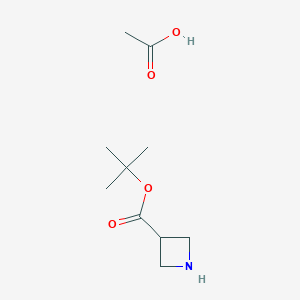
![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)
